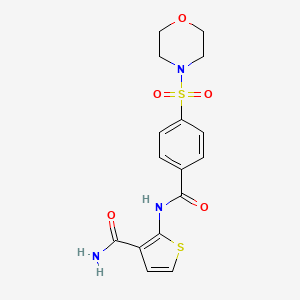

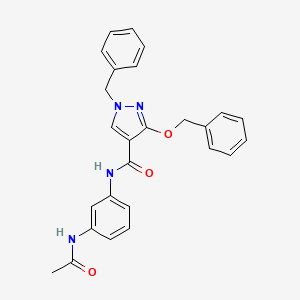

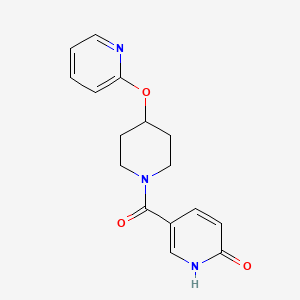

![molecular formula C23H14N2O4 B2591297 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361173-75-3](/img/structure/B2591297.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide” is a compound that belongs to the benzoxazole class . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological properties . They have been found to have a wide range of applications in pharmaceuticals and various biological systems .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline . The compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is confirmed by spectroscopic techniques including FTIR, 1H NMR, 13C NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Benzoxazole derivatives, including our compound of interest, have been investigated for their antimicrobial potential. In vitro studies have shown that certain benzoxazole analogues exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Researchers have explored their efficacy against bacterial strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi. The compound’s minimum inhibitory concentration (MIC) values were comparable to established antibiotics like ofloxacin. This suggests its potential as a novel antibacterial agent.

Antifungal Properties

Similarly, benzoxazole derivatives have demonstrated antifungal activity. In particular, compound 19 exhibited potent antifungal effects against Aspergillus niger, while compound 1 was effective against Candida albicans . These findings highlight the compound’s potential as an antifungal agent, which could be explored further for therapeutic applications.

Anticancer Activity

The battle against cancer remains a global challenge. Benzoxazole derivatives, including our compound, have been evaluated for their anticancer properties. In vitro studies using human colorectal carcinoma (HCT116) cell lines revealed that specific benzoxazole analogues (such as compounds 4, 6, 25, and 26) exhibited promising anticancer activity . These findings encourage further investigation into their mechanisms of action and potential clinical applications.

Anti-Inflammatory Potential

Although not extensively studied, benzoxazole derivatives have also shown anti-inflammatory effects . Their ability to modulate inflammatory pathways makes them interesting candidates for drug development in conditions associated with inflammation.

Structural Complexity in Medicinal Chemistry

Benzoxazoles serve as valuable intermediates for synthesizing new biological materials. Their diverse pharmacological activities have led to their use in drug design and development. Researchers explore their potential in various areas, including inhibition of hepatitis C virus, melatonin receptor antagonism, and amyloidogenesis inhibition .

Nitrogen-Containing Fused Heterocycles

The compound’s structural complexity, with its benzoxazole moiety, contributes to its versatility. Nitrogen-containing fused heterocycles are of interest in medicinal chemistry due to their diverse binding interactions with biological macromolecules . Our compound’s unique architecture may find applications as biological probes or even drug candidates.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N2O4/c26-18-13-21(28-19-10-3-1-8-16(18)19)22(27)24-15-7-5-6-14(12-15)23-25-17-9-2-4-11-20(17)29-23/h1-13H,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPQZNOPRTVGTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

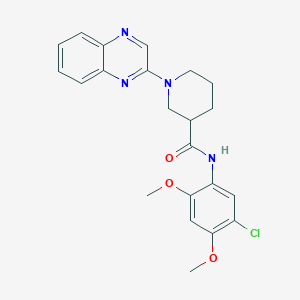

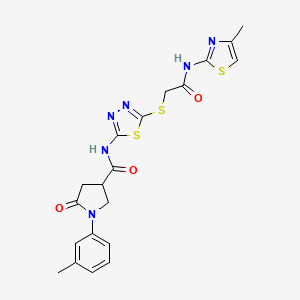

![2-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2591223.png)

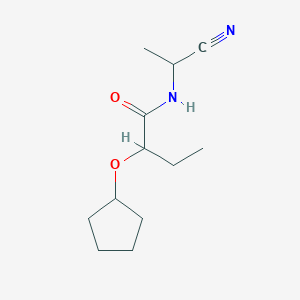

![Ethyl 4-(4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2591231.png)

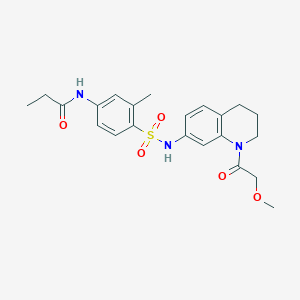

![(E)-N-[1-(3,4-Diethoxyphenyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591234.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylbenzamide](/img/structure/B2591235.png)